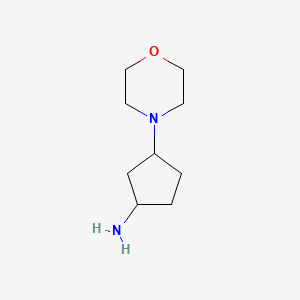

3-Morpholinocyclopentan-1-amine

描述

Structure

3D Structure

属性

分子式 |

C9H18N2O |

|---|---|

分子量 |

170.25 g/mol |

IUPAC 名称 |

3-morpholin-4-ylcyclopentan-1-amine |

InChI |

InChI=1S/C9H18N2O/c10-8-1-2-9(7-8)11-3-5-12-6-4-11/h8-9H,1-7,10H2 |

InChI 键 |

ZNWJKNHRXMWQRB-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CC1N)N2CCOCC2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Morpholinocyclopentan 1 Amine and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation

The creation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and a variety of methods have been developed to achieve this transformation. In the context of 3-Morpholinocyclopentan-1-amine synthesis, these strategies are primarily centered around reductive amination and nucleophilic substitution reactions.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This process typically involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comchemistrysteps.com This method is advantageous as it can often be performed in a one-pot procedure and offers a high degree of control over the degree of substitution on the nitrogen atom. masterorganicchemistry.com

While not a direct reductive amination pathway, the reduction of nitriles (cyano compounds) is a classic method for the synthesis of primary amines. This approach can be adapted to produce this compound. A potential synthetic route could involve the preparation of 3-morpholinocyclopentanecarbonitrile, followed by its reduction to the target primary amine. The reduction can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice for this transformation.

The core of reductive amination lies in the reduction of an imine intermediate. chemistrysteps.com For the synthesis of this compound, a key strategy involves the reaction of 3-morpholinocyclopentan-1-one with ammonia. This reaction forms an intermediate imine, which is then reduced to the desired primary amine. A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent can be critical to the success of the reaction, with milder reagents like NaBH₃CN often being preferred as they can selectively reduce the imine in the presence of the ketone starting material. masterorganicchemistry.com

The general mechanism for the reductive amination of a ketone with ammonia proceeds through the formation of a hemiaminal intermediate, followed by dehydration to the imine, which is then reduced.

| Starting Material | Amine Source | Reducing Agent | Product | Reference |

| Ketones/Aldehydes | Ammonia | H₂/Catalyst | Primary Amine | nih.gov |

| Ketones/Aldehydes | Primary Amine | NaBH₃CN | Secondary Amine | masterorganicchemistry.comchemistrysteps.com |

| Ketones/Aldehydes | Secondary Amine | NaBH(OAc)₃ | Tertiary Amine | masterorganicchemistry.com |

The reduction of amides and nitro compounds provides alternative routes to primary amines. A plausible synthetic pathway to this compound could involve the conversion of a suitable carboxylic acid derivative, such as 3-morpholinocyclopentanecarboxylic acid, to the corresponding amide. This amide can then be reduced to the target primary amine using a strong reducing agent like LiAlH₄.

Similarly, a nitro group can serve as a precursor to a primary amine. The synthesis could start from a cyclopentane (B165970) derivative bearing a nitro group at the 1-position and a morpholine (B109124) ring at the 3-position. The reduction of the nitro group to an amine is a well-established transformation, commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), or by using metals in acidic media.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in organic chemistry for the formation of C-N bonds. This strategy involves the reaction of a nitrogen nucleophile with an electrophilic carbon atom, typically an alkyl halide or sulfonate.

The direct alkylation of amines with alkyl halides is a straightforward approach to forming C-N bonds. wikipedia.org However, a significant drawback of this method is the potential for over-alkylation, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org This lack of selectivity can make it a less desirable method for the synthesis of primary amines. wikipedia.org

In the context of synthesizing this compound, one could envision a reaction between a 3-morpholinocyclopentyl halide and ammonia. However, controlling the reaction to selectively produce the primary amine would be challenging. An excess of ammonia is often used to favor the formation of the primary amine. youtube.com

A more controlled approach would be to use a protected form of ammonia, such as an azide (B81097) salt or phthalimide (B116566), which can undergo a single alkylation followed by a deprotection step to reveal the primary amine.

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Product Type | Key Challenge | Reference |

| Alkyl Halide | Ammonia | Primary, Secondary, Tertiary Amines, Quaternary Ammonium Salt | Lack of selectivity, over-alkylation | wikipedia.orglibretexts.org |

| Alkyl Halide | Primary Amine | Secondary, Tertiary Amines, Quaternary Ammonium Salt | Over-alkylation | youtube.com |

| Alkyl Halide | Secondary Amine | Tertiary Amine, Quaternary Ammonium Salt | Over-alkylation | youtube.com |

| Alkyl Halide | Tertiary Amine | Quaternary Ammonium Salt | - | wikipedia.org |

Gabriel Amine Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides. jove.comchemistrysteps.comnrochemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org This reaction utilizes phthalimide as an ammonia surrogate, which, after N-alkylation with a suitable halo-substituted cyclopentane precursor, can be cleaved to release the desired primary amine. jove.comchemistrysteps.comnrochemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org

The general mechanism involves the deprotonation of phthalimide to form a nucleophilic phthalimide anion. This anion then displaces a halide from a primary alkyl halide in an SN2 reaction. Subsequent hydrolysis or, more commonly, hydrazinolysis of the resulting N-alkylphthalimide yields the primary amine. jove.comchemistrysteps.comnrochemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org The use of hydrazine (B178648) is often preferred as it provides milder reaction conditions. jove.comlibretexts.org

For the synthesis of this compound, a hypothetical precursor would be a 3-morpholinocyclopentyl halide. The reaction of this precursor with potassium phthalimide would yield the corresponding N-(3-morpholinocyclopentyl)phthalimide. Subsequent treatment with hydrazine would then liberate this compound.

Table 1: Key Steps in the Gabriel Synthesis

| Step | Description | Reagents |

| 1 | Formation of Phthalimide Anion | Phthalimide, Base (e.g., KOH) |

| 2 | N-Alkylation | Alkyl Halide |

| 3 | Liberation of Primary Amine | Hydrazine or Acid/Base Hydrolysis |

While a versatile method for primary amines, the Gabriel synthesis is generally not suitable for the synthesis of secondary amines. jove.com

Rearrangement Reactions for Amine Formation

Rearrangement reactions provide powerful tools for the synthesis of primary amines from other functional groups, often with the loss of a carbon atom.

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. jove.comwikipedia.orgmasterorganicchemistry.comjove.comresearchgate.net The reaction proceeds by treating the amide with bromine and a strong base, which leads to the formation of an isocyanate intermediate. This intermediate is then hydrolyzed to the primary amine. jove.comwikipedia.orgmasterorganicchemistry.comjove.comresearchgate.net

A key advantage of the Hofmann rearrangement is the retention of configuration of the migrating alkyl group. jove.com For the synthesis of this compound, the starting material would be 3-morpholinocyclopentanecarboxamide. Treatment of this amide with bromine and sodium hydroxide (B78521) would lead to the formation of an isocyanate, which upon aqueous workup, would yield the target amine.

Table 2: Hofmann Rearrangement Reaction Parameters

| Parameter | Description |

| Substrate | Primary Amide |

| Reagents | Bromine (or other halogen source), Strong Base (e.g., NaOH) |

| Intermediate | Isocyanate |

| Product | Primary Amine (with one less carbon) |

The reaction conditions for the Hofmann rearrangement can be harsh, which may not be compatible with all substrates. researchgate.net

The Curtius rearrangement provides an alternative route to primary amines from carboxylic acids via an acyl azide intermediate. jove.comjove.comwikipedia.orgnih.govnih.govorganic-chemistry.orglibretexts.org The acyl azide, typically prepared from a carboxylic acid derivative, undergoes thermal or photochemical rearrangement to an isocyanate, which can then be converted to the amine. jove.comjove.comwikipedia.orgnih.govnih.govorganic-chemistry.orglibretexts.org

A significant advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group. nih.govnih.gov In the context of synthesizing this compound, the corresponding 3-morpholinocyclopentanecarboxylic acid would be the starting material. This acid would first be converted to an acyl azide, for instance, by reaction with diphenylphosphoryl azide (DPPA). Subsequent heating of the acyl azide would induce the rearrangement to the isocyanate, which can then be trapped with water to afford the desired amine. nih.gov

Table 3: Comparison of Hofmann and Curtius Rearrangements

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

| Starting Material | Primary Amide | Carboxylic Acid (via Acyl Azide) |

| Key Intermediate | Isocyanate | Isocyanate |

| Carbon Loss | Yes (one carbon) | Yes (one carbon) |

| Stereochemistry | Retention of configuration | Complete retention of configuration |

| Byproducts | Carbon dioxide | Nitrogen gas, Carbon dioxide |

The Curtius rearrangement is known for its tolerance of a wide variety of functional groups. nih.gov

Amide Bond Formation Precursors

The synthesis of the amide precursors required for the Hofmann rearrangement relies on standard amide bond formation techniques. numberanalytics.comnih.govunimi.ityoutube.comresearchgate.net Typically, a carboxylic acid, such as 3-morpholinocyclopentanecarboxylic acid, is activated and then reacted with an amine source, such as ammonia, to form the primary amide. youtube.com Common activating agents include thionyl chloride to form an acid chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.comnumberanalytics.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound enantiomers and diastereomers is of high importance.

Asymmetric Catalysis in Cyclopentane Ring Formation

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of substituted cyclopentanes. frontiersin.orgnih.govmdpi.comresearchgate.netrsc.org Chiral catalysts can be employed to control the stereochemical outcome of key ring-forming or ring-modifying reactions. For instance, asymmetric hydrogenation or cycloaddition reactions can be utilized to establish the desired stereocenters on the cyclopentane ring early in the synthetic sequence. frontiersin.orgresearchgate.net

Chiral Auxiliary Approaches for Amine Introduction

A common strategy involves the use of a chiral auxiliary attached to the cyclopentene (B43876) precursor. The auxiliary sterically hinders one face of the molecule, forcing the incoming nucleophile (or electrophile, depending on the reaction) to attack from the less hindered face. For the synthesis of a 1,3-disubstituted cyclopentane such as 3-aminocyclopentanol (B77102), a key precursor to this compound, a chiral auxiliary can be employed in several ways.

One hypothetical, yet plausible, approach involves the conjugate addition of an amine equivalent to a cyclopentenone derivative bearing a chiral auxiliary. For instance, a chiral oxazolidinone, such as those developed by Evans, can be acylated and attached to the cyclopentenone system. youtube.com The bulky auxiliary would then direct the addition of a nitrogen-containing nucleophile to the beta-position of the enone, establishing the desired stereocenter.

Alternatively, a chiral auxiliary can be used in a Diels-Alder reaction to create a bicyclic intermediate with defined stereochemistry, which can then be further elaborated to the target aminocyclopentanol. youtube.com Another approach is the use of a temporary stereocenter, where a chiral auxiliary is used to set one stereocenter, which then directs the formation of a second stereocenter. The initial auxiliary-bearing stereocenter is then removed. rsc.org

The choice of chiral auxiliary is critical and depends on the specific reaction conditions and the desired stereochemical outcome. Common chiral auxiliaries include oxazolidinones, camphorsultams, and chiral amines. The effectiveness of these auxiliaries is typically measured by the diastereomeric excess (de) of the product. High diastereoselectivity is crucial for obtaining an enantiomerically pure final product.

To illustrate the effectiveness of different chiral auxiliaries in similar transformations, the following table presents typical diastereomeric excesses achieved in asymmetric additions to cyclic systems.

| Chiral Auxiliary | Reaction Type | Substrate Type | Diastereomeric Excess (de) |

| Evans' Oxazolidinone | Michael Addition | α,β-Unsaturated Ester | >95% |

| Camphorsultam | Diels-Alder Reaction | Acrylate Derivative | 90-98% |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation | Hydrazone | >96% |

This table is illustrative and shows the general efficacy of these auxiliaries in achieving high diastereoselectivity in reactions analogous to what would be required for the synthesis of a chiral 3-aminocyclopentanol.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous chemicals, safer solvents, and more energy-efficient processes. In the context of synthesizing this compound, green chemistry can be applied to both the formation of the morpholine ring and the synthesis of the cyclopentylamine (B150401) core.

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. google.com Solvent-free, or neat, reactions offer a significant advantage in this regard.

The synthesis of the morpholine ring from a precursor like 3-aminocyclopentanol can be envisioned under solvent-free conditions. Traditional methods for forming morpholines often involve harsh reagents and high temperatures. youtube.comchemrxiv.org However, recent advancements have demonstrated the feasibility of solvent-free approaches. For example, the synthesis of N-substituted azacyclopentanes has been achieved via N-heterocyclization of primary amines with 1,4-dichlorobutane (B89584) using a solid base catalyst under solvent-free conditions. nih.gov Similarly, microwave-assisted solvent-free synthesis of N-substituted aldimines has been reported with high efficiency. rsc.org

A particularly relevant green method for morpholine synthesis involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate. organic-chemistry.orgresearchgate.net This reaction can often be performed under neat conditions or in greener solvents like water, avoiding the use of chlorinated solvents. organic-chemistry.orgnih.govresearchgate.netnih.gov The reaction proceeds via a selective monoalkylation of the amine, followed by cyclization to form the morpholine ring. researchgate.net This approach is not only more environmentally benign but can also be more efficient and scalable. researchgate.net

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity, thereby reducing waste and energy consumption.

In the synthesis of this compound, catalysts can be employed at various stages. For the formation of the morpholine ring from an amino alcohol, photocatalytic methods have emerged as a powerful tool. For instance, a photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted morpholines from readily available starting materials, employing a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid. google.com This method offers high yields and stereoselectivity under mild conditions.

The dehydration of diethanolamine (B148213) to form morpholine is a classic industrial process that has been improved through the development of novel catalysts. For example, catalysts based on gamma-alumina supported zirconium oxide, titanium sulfate, and alkali metal hydroxides have been shown to have high activity and selectivity in the gas-phase catalytic dehydration of diethanolamine. Such catalytic systems could potentially be adapted for the cyclization of a substituted diethanolamine derivative formed from 3-aminocyclopentanol.

The following table summarizes data from a green synthesis of morpholines from various 1,2-amino alcohols using ethylene sulfate, highlighting the efficiency of this modern catalytic approach. researchgate.net

| 1,2-Amino Alcohol Substrate | Product | Yield (%) |

| 2-Aminoethanol | Morpholine | 95 |

| (R)-2-Amino-1-propanol | (R)-3-Methylmorpholine | 92 |

| (S)-2-Amino-3-methyl-1-butanol | (S)-5-Isopropylmorpholine | 88 |

| 2-Amino-2-phenylethanol | 2-Phenylmorpholine | 85 |

This data is based on a reported green synthesis protocol and demonstrates its broad applicability and high efficiency. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Morpholinocyclopentan 1 Amine

Nucleophilicity and Basicity of the Amine Functionality

The amine group in 3-Morpholinocyclopentan-1-amine functions as a Lewis base, capable of donating its electron pair. Basicity refers to its ability to form a bond with a proton (H+), while nucleophilicity describes its tendency to attack other electron-deficient centers, most often carbon. masterorganicchemistry.com Generally, for amines, nucleophilicity increases with basicity. masterorganicchemistry.com As a secondary amine, this compound is expected to be a stronger base and a more potent nucleophile than primary amines like ethylamine, due to the electron-donating inductive effect of the two attached alkyl groups (the cyclopentyl ring and the morpholino-substituted carbon). masterorganicchemistry.com However, the steric bulk around the nitrogen atom can reduce its nucleophilicity compared to its basicity. masterorganicchemistry.com

Reactions with Electrophilic Species

The nucleophilic nitrogen atom readily attacks a variety of electrophilic compounds, leading to the formation of new covalent bonds.

Secondary amines undergo acylation when treated with acylating agents such as acid chlorides or anhydrides to form N,N-disubstituted amides. In the case of this compound, reaction with an acyl chloride like acetyl chloride would yield the corresponding N-acetylated amide. This reaction proceeds via a nucleophilic acyl substitution mechanism. youtube.com Typically, two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. youtube.com Alternatively, a non-nucleophilic base like pyridine (B92270) can be used for this purpose.

Table 1: Representative Acylation Reaction

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Acetyl Chloride | N-acetyl-3-morpholinocyclopentan-1-amine |

The reaction of this compound, a secondary amine, with aldehydes or ketones results in the formation of an enamine. openstax.org The mechanism is a well-established, acid-catalyzed process. openstax.orglibretexts.org It begins with the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. libretexts.org Following protonation of the hydroxyl group by the acid catalyst, it is eliminated as a water molecule, generating an iminium ion. openstax.orglibretexts.org Since the nitrogen in the iminium ion lacks a proton to lose, a proton is instead removed from an adjacent carbon atom, yielding the stable enamine product. openstax.org The rate of this reaction is highly pH-dependent; it is slow at very high pH (insufficient acid to protonate the leaving group) and at very low pH (the amine nucleophile is protonated and rendered non-nucleophilic). libretexts.org

Table 2: Enamine Formation from a Secondary Amine and a Ketone

| Amine Reactant | Carbonyl Reactant | Key Intermediate | Final Product |

|---|

The Hinsberg test is a classic chemical method used to distinguish between primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride in the presence of an aqueous alkali like potassium hydroxide (B78521) (KOH). byjus.comwikipedia.org

As a secondary amine, this compound is expected to react with benzenesulfonyl chloride. The amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion to form an N,N-disubstituted sulfonamide. byjus.comwikipedia.org This resulting sulfonamide, however, lacks an acidic proton on the nitrogen atom. doubtnut.comkhanacademy.orgyoutube.com Consequently, it cannot be deprotonated by the aqueous alkali and will precipitate from the solution as an insoluble solid. wikipedia.orgdoubtnut.com This behavior is characteristic of secondary amines in the Hinsberg test.

Table 3: Expected Results of the Hinsberg Test

| Amine Type | Reaction with Benzenesulfonyl Chloride | Observation in Aqueous KOH | Observation upon Acidification |

|---|---|---|---|

| Primary Amine | Forms a sulfonamide | Forms a soluble salt (clear solution) | Precipitate forms |

| Secondary Amine (e.g., this compound) | Forms a sulfonamide | Insoluble precipitate | Precipitate remains |

Oxidative Transformations of Amine

The amine functionality can undergo oxidation, typically through the removal of an electron from the nitrogen's lone pair. This process generates highly reactive intermediates that can participate in a variety of synthetic transformations.

One-electron oxidation of an amine leads to the formation of an amine radical cation. nih.govnih.gov This transformation can be achieved using various methods, including visible-light photoredox catalysis. nih.gov The resulting amine radical cation of this compound would be an electrophilic, open-shell species. nih.gov These intermediates have several potential downstream reaction pathways. nih.gov

The radical cation can be deprotonated at the carbon atom alpha to the nitrogen, yielding a nucleophilic α-amino radical. nih.gov This α-amino radical can then be further oxidized to an electrophilic iminium ion. Alternatively, the amine radical cation itself can be directly converted to an iminium ion. nih.gov These iminium ions are potent electrophiles that can be intercepted by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the position alpha to the nitrogen atom. nih.gov The specific pathway taken depends on the reaction conditions and the structure of the amine. nih.gov

Formation of Iminium Ions and Alpha-Amino Radicals

The amine functionality in this compound is a key driver of its reactivity, readily participating in the formation of iminium ions and α-amino radicals.

Imines are typically formed through the reversible, acid-catalyzed reaction of a primary amine with an aldehyde or a ketone. libretexts.orgmasterorganicchemistry.com This process begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to yield the C=N double bond of the imine. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction rate is often optimal at a weakly acidic pH of around 4 to 5. libretexts.org

The resulting imine can then be reduced to generate α-amino radicals. researchgate.net These radical species are highly reactive intermediates that can participate in a variety of bond-forming reactions. princeton.edursc.org The generation of α-amino radicals from imine derivatives has become a powerful strategy in organic synthesis, providing access to a diverse range of amine-containing molecules. researchgate.net

Photoredox Catalysis Applications

The generation of α-amino radicals from amines like this compound has found significant application in the field of photoredox catalysis. princeton.edunih.gov This approach utilizes visible light and a photocatalyst, such as ruthenium or iridium complexes, to facilitate single-electron transfer processes. princeton.edu In this context, the amine can act as a reductive quencher of the photoexcited catalyst, leading to the formation of the α-amino radical. nih.gov

These photochemically generated α-amino radicals are nucleophilic and can engage in a variety of transformations, including the arylation of the α-carbon. princeton.eduprinceton.edu This allows for the direct functionalization of the C-H bond adjacent to the nitrogen atom, a transformation that is often challenging to achieve through traditional synthetic methods. princeton.edu The reaction conditions are typically mild, employing readily available light sources. princeton.edu The use of organic photocatalysts has also emerged as a sustainable alternative to metal-based systems. nih.gov

Cycloaddition and Condensation Reactions

The structural features of this compound also allow it to participate in cycloaddition and condensation reactions, leading to the formation of cyclic and more complex molecular architectures.

A condensation reaction involves the joining of two molecules to form a larger molecule, typically with the elimination of a small molecule such as water. libretexts.org The primary amine group of this compound can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines. masterorganicchemistry.comlibretexts.org This reaction is fundamental to many of the subsequent transformations of this compound.

1,3-Dipolar Cycloaddition Reactions

While this compound itself is not a 1,3-dipole, it can be a precursor to species that participate in 1,3-dipolar cycloadditions. For instance, the amine functionality can be transformed into an azide (B81097), a classic 1,3-dipole. wikipedia.org This transformation opens up the possibility of engaging in Huisgen 1,3-dipolar cycloadditions with dipolarophiles like alkynes and alkenes to form five-membered heterocyclic rings. wikipedia.orgijrpc.com

1,3-dipolar cycloadditions are powerful, stereospecific reactions for the synthesis of a wide variety of five-membered heterocycles. wikipedia.orgfrontiersin.org The reaction proceeds in a concerted fashion, where the stereochemistry of the reactants influences the stereochemistry of the product. frontiersin.org These reactions are of significant interest due to their ability to construct complex molecular frameworks with high regioselectivity and stereoselectivity. wikipedia.org

Computational and Theoretical Studies on 3 Morpholinocyclopentan 1 Amine

Analysis of Intermolecular and Intramolecular Interactions

The structure of 3-Morpholinocyclopentan-1-amine, featuring a morpholine (B109124) ring and a primary amine on a cyclopentane (B165970) scaffold, allows for a variety of non-covalent interactions. These interactions are crucial in determining the compound's physical properties, conformational preferences, and potential interactions with biological targets.

Hydrogen Bonding Networks

Hydrogen bonds are critical in defining the structure and interactions of molecules containing hydrogen bond donors and acceptors. In this compound, the primary amine (-NH2) group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring, as well as the nitrogen of the primary amine, can act as hydrogen bond acceptors.

Computational studies on similar amine-containing compounds often reveal extensive hydrogen bonding networks. mdpi.comnih.gov For this compound, both intramolecular and intermolecular hydrogen bonds are possible. Intramolecular hydrogen bonds could form between the amine hydrogen and the morpholine oxygen or nitrogen, influencing the molecule's conformation. Intermolecular hydrogen bonds would be critical in the condensed phase, dictating crystal packing and influencing properties like melting point and solubility. nih.govmdpi.com

The strength and geometry of these hydrogen bonds can be predicted using methods like Density Functional Theory (DFT). nih.gov Analysis of the electron density topology can further characterize these interactions. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Significance |

| Primary Amine (-NH2) | Morpholine Oxygen | Intermolecular/Intramolecular | Influences conformation and crystal packing |

| Primary Amine (-NH2) | Morpholine Nitrogen | Intermolecular/Intramolecular | Affects molecular conformation and aggregation |

| Primary Amine (-NH2) | Primary Amine (-NH2) of another molecule | Intermolecular | Key for self-assembly and aggregation |

Van der Waals and Dispersion Interactions

The cyclopentane ring and the morpholine ring contribute significantly to the surface area of the molecule, providing ample opportunity for van der Waals contacts. Computational methods, often as part of molecular mechanics force fields, are used to calculate the energy of these interactions. ontosight.ai These forces are crucial for understanding how the molecule packs in a crystal lattice and how it might fit into a non-polar cavity of a protein.

Electrostatic and Ionic Interactions

The distribution of charge within this compound leads to electrostatic interactions. The electronegative oxygen and nitrogen atoms create partial negative charges, while the hydrogen atoms of the amine group and the carbon atoms bonded to heteroatoms carry partial positive charges.

Computational electrostatic potential maps can visualize these charge distributions, highlighting regions of positive and negative potential on the molecular surface. These maps are invaluable for predicting how the molecule will interact with other polar molecules or with charged species in its environment. The primary amine group can also become protonated under acidic conditions, forming a positively charged ammonium (B1175870) ion, which can then participate in strong ionic interactions.

Ligand-Based and Structure-Based Computational Approaches

In the context of drug discovery, computational methods are essential for predicting the biological activity of a compound and for designing new, more potent molecules. Both ligand-based and structure-based approaches could be applied to this compound.

Ligand-based approaches are used when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling : This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For a series of active morpholine-containing compounds, a pharmacophore model could be developed to guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. Descriptors representing the physicochemical properties of this compound could be calculated and used in a QSAR model to predict its activity.

Structure-based approaches are employed when the 3D structure of the target protein is available.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking simulations of this compound into a target's active site could reveal key binding interactions, such as hydrogen bonds and van der Waals contacts, and provide an estimate of the binding affinity.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-receptor complex over time. An MD simulation of this compound bound to a protein would allow for the analysis of the stability of the complex and the flexibility of the ligand in the binding site. ontosight.ai

Table 2: Application of Computational Approaches to this compound

| Computational Approach | Description | Potential Application to this compound |

| Ligand-Based | ||

| Pharmacophore Modeling | Identifies essential 3D features for activity. | Develop a model based on active morpholine derivatives to guide new designs. mdpi.com |

| QSAR | Relates chemical structure to biological activity. | Predict the biological activity based on calculated molecular descriptors. |

| Structure-Based | ||

| Molecular Docking | Predicts ligand binding orientation and affinity. | Identify key interactions with a target protein and estimate binding strength. |

| Molecular Dynamics | Simulates the movement of atoms over time. ontosight.ai | Assess the stability of the ligand-protein complex and conformational changes. |

No Scientific Data Available for this compound

Following a comprehensive search of available scientific literature and databases, no specific research data or detailed findings could be located for the chemical compound This compound pertaining to its molecular interactions, recognition principles, and supramolecular chemistry as outlined in the user's request.

The investigation sought to uncover information regarding:

Non-Covalent Interactions with Model Systems: No studies detailing the quantitative energetics of non-covalent binding or the influence of solvent effects on the molecular recognition of this compound were found.

Supramolecular Assembly and Host-Guest Chemistry: There is no available research on the formation of complexes between this compound and macrocyclic receptors such as resorcinarenes, nor any data on the stoichiometry and geometry of any such potential complexes.

Principles of Ligand-Macromolecule Interaction: Specific principles governing the interaction of this compound with macromolecules have not been documented in the accessible literature.

Due to the absence of any specific experimental or computational data for this compound, it is not possible to generate the requested scientific article with the required detailed research findings and data tables. The strict adherence to focusing solely on this compound, as per the instructions, cannot be fulfilled.

Therefore, the requested article on the "Molecular Interactions and Recognition Principles of this compound" cannot be produced at this time. Further experimental research would be required to elucidate the properties and interactions of this specific chemical compound.

Molecular Interactions and Recognition Principles of 3 Morpholinocyclopentan 1 Amine

Principles of Ligand-Macromolecule Interaction

Analysis of Binding Pockets and Interaction Motifs

There is currently no publicly available research detailing the binding pockets or interaction motifs for 3-Morpholinocyclopentan-1-amine.

Elucidation of Specific Interaction Types in Macromolecular Environments

Specific interaction types for this compound within macromolecular environments have not been elucidated in the available scientific literature.

No Publicly Available Research Found for "this compound" in Chemical Biology Applications

Despite a comprehensive search of scientific literature and databases, no specific research findings or applications have been identified for the chemical compound this compound within the requested fields of chemical biology and mechanistic studies.

Extensive searches for information on the use of this compound as a chemical probe, its role in biochemical research, or its application in the study of metabolic pathways have yielded no results. Similarly, there is no available information detailing methodologies for the elucidation of its biological targets, whether through direct biochemical methods, genetic interaction profiling, or computational inference.

While the methodologies outlined in the requested article structure are established techniques for characterizing bioactive small molecules, there is no indication in the public domain that these methods have been applied to this compound. The scientific community has not published studies detailing its mechanism of action or its interactions with biological systems.

Therefore, the generation of a scientifically accurate and detailed article focusing solely on the chemical biology applications and mechanistic insights of this compound is not possible at this time due to the absence of foundational research on this specific compound.

Chemical Biology Applications and Mechanistic Insights

Mechanistic Studies of Molecular Action in Biological Contexts

The morpholine (B109124) moiety is a versatile scaffold in medicinal chemistry, known to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability. nih.govresearchgate.nete3s-conferences.org The amine group on the cyclopentane (B165970) ring provides a crucial point for interaction with biological targets, often through the formation of salt bridges or hydrogen bonds. nih.gov

Compounds containing a morpholine ring often interact with G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in a myriad of physiological processes. nih.gov The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the entire ring can engage in van der Waals or hydrophobic interactions within the receptor's binding pocket.

The orientation of the morpholine and amine substituents on the cyclopentane ring would be critical in determining the precise nature of these interactions. The stereochemistry of the compound would dictate how the functional groups are presented to the amino acid residues lining the binding pocket, ultimately influencing the ligand's potency and efficacy as an agonist, antagonist, or inverse agonist.

The biological effects of small molecules are often mediated by their non-covalent binding to proteins, which can either inhibit or activate the protein's function. The morpholine ring, being a polar and flexible heterocycle, can participate in various non-covalent interactions. researchgate.net

In enzyme inhibition, for example, morpholine-containing compounds can act as competitive inhibitors by binding to the active site and preventing the natural substrate from binding. The interactions can include hydrogen bonds, hydrophobic interactions, and dipole-dipole interactions. A recent study on morpholine derivatives as anti-inflammatory agents showed that they could inhibit the production of nitric oxide (NO) in macrophage cells, likely by interacting with the active site of inducible nitric oxide synthase (iNOS). rsc.orgnih.gov

The cyclopentane scaffold of 3-Morpholinocyclopentan-1-amine provides a rigid framework that can position the morpholine and amine groups in a specific spatial arrangement, which is crucial for optimal binding to a target protein. This conformational rigidity can lead to higher binding affinity compared to more flexible linear analogs.

Structure-Activity Relationship (SAR) Studies from a Molecular Interaction Perspective

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For morpholine-containing compounds, SAR studies have revealed several key insights.

The position and nature of substituents on the morpholine ring and the scaffold to which it is attached can dramatically alter the compound's biological profile. For example, in a series of pyridomorphinans derived from naltrexone, the introduction of different substituents at the 5'-position of the pyridine (B92270) ring led to significant changes in their opioid receptor binding affinity and selectivity. nih.gov

For a hypothetical SAR study of This compound analogs, one could envision modifying several structural features:

Stereochemistry: The relative orientation of the morpholine and amine groups (cis vs. trans) on the cyclopentane ring would likely have a profound impact on biological activity.

Substitution on the Morpholine Ring: Adding substituents to the morpholine ring could enhance potency or modulate selectivity by probing additional interactions within the binding pocket.

Substitution on the Cyclopentane Ring: Introducing other functional groups on the cyclopentane ring could influence the compound's physicochemical properties and its interaction with the target.

Nature of the Amine: Modifying the primary amine to a secondary or tertiary amine could alter its pKa and hydrogen bonding capacity, thereby affecting its interaction with the target protein.

The following table summarizes hypothetical SAR data for analogs of This compound , illustrating how structural modifications could influence biological activity.

| Compound | Modification | Predicted Biological Activity |

| This compound | Parent Compound | Baseline Activity |

| Analog 1 | cis-stereochemistry | Potentially higher affinity due to optimal positioning of functional groups |

| Analog 2 | trans-stereochemistry | Potentially lower affinity compared to the cis-isomer |

| Analog 3 | Methyl group on the morpholine nitrogen | May increase lipophilicity and alter selectivity |

| Analog 4 | Hydroxyl group on the cyclopentane ring | Could introduce an additional hydrogen bonding interaction |

| Analog 5 | N-methylation of the primary amine | May decrease potency due to loss of a hydrogen bond donor |

It is important to reiterate that the information presented here is based on the known biological activities of compounds containing similar structural motifs and not on direct experimental data for This compound . Further research is needed to elucidate the specific chemical biology and mechanism of action of this particular compound.

常见问题

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。